molecular formula C16H16O2 B160456 Benzoin ethyl ether CAS No. 574-09-4

Benzoin ethyl ether

Cat. No. B160456
Key on ui cas rn: 574-09-4
M. Wt: 240.3 g/mol
InChI Key: KMNCBSZOIQAUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563497

Procedure details

The powdered KOH is added slowly to the acrylic acid and the saccharose and water in a reaction flask kept in an ice-water bath. The temperature is kept between 40° and 50° C. After neutralization, the pH-value of the resulting solution is adjusted to 7.8. Then 2-hydroxyethyl methacrylate and the acetophenone are added. The mixture is then poured into the polymerization trough and polymerization is effected by UV-radiation at a bath temperature of 50° C. and a reaction temperature of 60° C. The product is readily millable.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3](O)(=O)[CH:4]=C.C(O)[C@H]1O[C@H:13]([O:15][C@:16]2([CH2:25][OH:26])O[C@H:19]([CH2:21]O)[C@@H:18](O)[C@@H:17]2O)[C@H:12](O)[C@@H](O)[C@@H]1O.C(OCCO)(=O)C(C)=C.C([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)(=O)C>O>[CH2:13]([O:15][CH:16]([C:17]1[CH:18]=[CH:19][CH:21]=[CH:4][CH:3]=1)[C:25]([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)=[O:26])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
saccharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept between 40° and 50° C
ADDITION
Type
ADDITION
Details
The mixture is then poured into the polymerization trough and polymerization
CUSTOM
Type
CUSTOM
Details
is effected by UV-radiation at a bath
CUSTOM
Type
CUSTOM
Details
temperature of 50° C.
CUSTOM
Type
CUSTOM
Details
a reaction temperature of 60° C

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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